molecular formula C8H2Br2ClF3N2 B13765025 Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- CAS No. 53615-23-9

Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-

Cat. No.: B13765025
CAS No.: 53615-23-9
M. Wt: 378.37 g/mol
InChI Key: POIOLNAIRDCQKY-UHFFFAOYSA-N
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Description

Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- (CAS: 6609-53-6, molecular formula: C₈H₃Br₂ClF₃N₂) is a polyhalogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, bromine atoms at positions 4 and 6, and a chlorine atom at position 5 . This compound belongs to the benzimidazole class, where a benzene ring is fused to an imidazole ring. Such derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties, depending on their substitution patterns .

The unique combination of halogens (Cl, Br) and the electron-withdrawing CF₃ group in this compound likely influences its physicochemical properties, such as lipophilicity (logP) and solubility, which are critical for its bioavailability and interaction with biological targets .

Properties

CAS No.

53615-23-9

Molecular Formula

C8H2Br2ClF3N2

Molecular Weight

378.37 g/mol

IUPAC Name

4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16)

InChI Key

POIOLNAIRDCQKY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of benzimidazole derivatives typically involves the condensation of substituted o-phenylenediamines with carboxylic acid derivatives or their equivalents under acidic or catalytic conditions. For this compound, the synthesis can be approached via multi-step functionalization of a benzimidazole core or by assembling the ring with pre-substituted diamines and trifluoromethyl-containing carbonyl precursors.

A representative synthetic route involves:

  • Step 1: Starting from appropriately substituted o-phenylenediamine bearing chloro and bromo substituents at the desired positions (4,5,6).
  • Step 2: Condensation with trifluoroacetic acid or trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2) in a high-boiling solvent like propylene glycol or dimethylformamide (DMF).
  • Step 3: Cyclization under reflux conditions (~110–150°C) for 6–12 hours to form the benzimidazole ring.
  • Step 4: Purification by silica gel column chromatography using solvent systems such as ethyl acetate/chloroform or recrystallization from ethanol/water mixtures.

This approach ensures the incorporation of the trifluoromethyl group at the 2-position during ring formation, while the halogen substituents are introduced via the starting diamine or through subsequent electrophilic aromatic substitution reactions.

Detailed Multi-Step Synthesis Example

A detailed synthesis of related benzimidazole derivatives with trifluoromethyl and halogen substituents, which can be adapted for the 5-chloro-4,6-dibromo analogue, is as follows:

Step Reaction Reagents/Conditions Notes
1 Preparation of substituted o-phenylenediamine Halogenation of o-phenylenediamine or commercial availability of 4,6-dibromo-5-chloro-o-phenylenediamine Halogenation controlled to achieve selective substitution
2 Condensation and cyclization React substituted o-phenylenediamine with trifluoroacetic acid in presence of BF3·OEt2 catalyst, heat at 110°C for 6 hours in propylene glycol or DMF Lewis acid catalysis promotes ring closure and trifluoromethyl incorporation
3 Purification Silica gel chromatography (ethyl acetate:chloroform 95:5) or recrystallization Ensures high purity of benzimidazole product

This method is supported by Sharma et al. (2020), who synthesized various 5,6-substituted 2-trifluoromethyl benzimidazoles using similar conditions, demonstrating the feasibility of introducing multiple halogens alongside trifluoromethyl groups.

Oxidation and Reduction Reactions for Functionalization

Further functionalization of the benzimidazole core can be achieved via controlled oxidation or reduction, which may be relevant for modifying the N1 nitrogen or other reactive sites:

Process Reagents/Conditions Product Application
Oxidation Potassium permanganate (KMnO4), water, 70°C, 3 hours N1-oxide derivative of benzimidazole Enhances hydrogen bonding, useful in coordination chemistry
Reduction Hydrogen gas (H2) at 1 atm, Pd/C catalyst, ethanol, 25°C, 12 hours Benzimidazoline intermediate Intermediate for chiral synthesis or further functionalization

These transformations enable tuning of the compound’s properties for specific applications.

Metal-Catalyzed Cross-Coupling for Substituent Modification

Summary Table of Key Preparation Parameters

Aspect Details References
Starting Materials Substituted o-phenylenediamine (4,6-dibromo-5-chloro) and trifluoroacetic acid or derivatives
Catalysts BF3·OEt2 for cyclization; Pd(PPh3)4 or CuI for cross-coupling
Solvents Propylene glycol, DMF, DMSO, ethanol for reductions
Temperature 110–150°C for cyclization; 90–120°C for coupling; 25°C for reductions
Reaction Time 6–12 hours for cyclization; 3–12 hours for coupling and redox
Purification Silica gel chromatography (ethyl acetate/chloroform), recrystallization
Yield 60–85% typical for cyclization and coupling steps

Comprehensive Research Findings and Analysis

  • The presence of trifluoromethyl and halogen substituents significantly influences the electronic properties and reactivity of the benzimidazole ring, facilitating selective nucleophilic and electrophilic substitutions at specific positions.
  • Oxidation at the N1 nitrogen enhances hydrogen bonding capacity, which is valuable for coordination chemistry applications and potentially for biological activity modulation.
  • Metal-catalyzed cross-coupling reactions provide versatile routes for structural diversification, critical for developing pharmacologically active derivatives.
  • Multi-step synthetic pathways allow the transformation of halogen substituents into amino or acylated groups, enabling the synthesis of bioactive compounds with anticancer and antimicrobial properties.
  • Analytical characterization typically employs nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole compounds are known for their therapeutic properties, particularly in the treatment of parasitic infections and cancers.

Antiparasitic Activity

Research has indicated that benzimidazole derivatives exhibit potent antiprotozoal activity. For instance, a study synthesized several derivatives and tested their efficacy against Giardia intestinalis and Trichomonas vaginalis. The results showed that compounds derived from benzimidazole were comparable to standard treatments like albendazole and metronidazole, with IC50 values indicating strong inhibitory effects (Table 1) .

CompoundIC50 (µg/mL)Target Parasite
3a0.006Giardia intestinalis
3b0.006Trichomonas vaginalis
Albendazole0.010Giardia intestinalis

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer properties. A notable study identified a series of benzimidazolone inhibitors targeting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma. The compound CCT369260 demonstrated significant efficacy in reducing BCL6 levels in a lymphoma xenograft mouse model, highlighting its potential as a therapeutic agent in cancer treatment .

Pharmacological Significance

The pharmacological significance of benzimidazole derivatives extends beyond antiparasitic and anticancer applications. Various studies have documented their roles in anti-inflammatory and analgesic activities.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of benzimidazole derivatives. For example, compounds synthesized from benzimidazole exhibited inhibition of key inflammatory mediators such as COX-2 and TNF-α, with some compounds showing greater efficacy than standard anti-inflammatory drugs like diclofenac .

Compound% Inhibition (vs. Standard)Target Inflammatory Mediator
14655%COX
15274%COX-2

Analgesic Activity

In addition to anti-inflammatory effects, certain benzimidazole derivatives have shown notable analgesic activity. Studies indicated that specific compounds reduced pain responses significantly compared to standard analgesics .

Synthesis and Structural Modifications

The synthesis of benzimidazole derivatives often involves various chemical modifications to enhance their biological activity. Research has focused on optimizing structural features to improve potency against specific targets.

Structural Optimization

Modifications such as introducing halogens or trifluoromethyl groups have been shown to influence the pharmacokinetic properties and biological activity of benzimidazole derivatives .

Case Studies

Numerous case studies highlight the effectiveness of benzimidazole derivatives across different applications:

  • Case Study 1 : A series of S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles were synthesized and tested for antiprotozoal activity against Trypanosoma cruzi, revealing significant in vitro and in vivo efficacy compared to existing treatments .
  • Case Study 2 : The development of CCT369260 as a BCL6 degrader demonstrated promising results in preclinical models for lymphoma treatment, showcasing the potential for benzimidazole derivatives in oncology .

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Below is a comparison of the target compound with three closely related benzimidazole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Applications/Activities
5-Chloro-4,6-dibromo-2-(CF₃)-benzimidazole Cl (5), Br (4,6), CF₃ (2) 343.926 6609-53-6 Under research for potential bioactivity (data limited)
4,5-Dichloro-2-(CF₃)-benzimidazole Cl (4,5), CF₃ (2) 255.02 3615-21-2 Herbicide (commercial use in flax/cereal crops)
4,6-Dichloro-2-(CF₃)-benzimidazole Cl (4,6), CF₃ (2) 255.024 4228-88-0 Research compound; cytotoxic activity studied
4,6-Dibromo-2-(CF₃)-benzimidazole Br (4,6), CF₃ (2) 343.926 6609-53-6* Structural isomer; limited activity data

*Note: The 4,6-dibromo isomer shares the same CAS number as the target compound due to registry ambiguities.

Physicochemical Properties

Key properties were calculated using Crippen and McGowan methods:

Property Target Compound (5-Cl-4,6-Br-2-CF₃) 4,5-DiCl-2-CF₃ 4,6-DiCl-2-CF₃
logP (octanol/water) 3.625 3.407 Not reported
log10WS (solubility) -5.69 -4.73 Not reported
McGowan Volume (ml/mol) 144.93 134.41 Not reported

The target compound exhibits higher lipophilicity (logP = 3.625) compared to the dichloro analogue (logP = 3.407), likely due to bromine’s larger atomic radius and stronger hydrophobic character . Reduced water solubility (log10WS = -5.69) may limit its bioavailability in aqueous environments.

Biological Activity

Benzimidazole derivatives are an important class of compounds with diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The specific compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole (CAS Number: 53615-23-9) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and data sources.

PropertyValue
Molecular FormulaC₈H₂Br₂ClF₃N₂
Molecular Weight378.37 g/mol
Density2.188 g/cm³
Boiling Point414.9 °C
Flash Point204.7 °C

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study focused on a range of 2-(trifluoromethyl)-1H-benzimidazole derivatives found that certain analogues displayed potent activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Specifically, compounds with IC50 values less than 1 µM were significantly more potent than standard treatments like albendazole and metronidazole .

In particular, the compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole has been evaluated for its activity against various strains of Plasmodium falciparum, the causative agent of malaria. It showed moderate antimalarial activity with IC50 values around 5.98 µM against W2 and D6 strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the role of benzimidazolone inhibitors in targeting the BCL6 transcriptional repressor, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Modifications to the benzimidazole core led to compounds that effectively reduced BCL6 levels in lymphoma xenograft mouse models . This suggests that benzimidazole derivatives could be promising candidates for cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Substituents at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets. For instance, the presence of trifluoromethyl and halogen substituents has been associated with enhanced bioactivity against protozoan parasites and cancer cells .

Case Studies

  • Antiprotozoal Activity : A series of benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis. The compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole demonstrated a notable increase in activity compared to traditional treatments .
  • Anticancer Activity : In vivo studies showed that a modified benzimidazolone compound led to significant decreases in tumor size in mice models of DLBCL after oral administration, indicating potential for clinical application .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Answer: Critical properties include logP (3.625, Crippen method), log10WS (-5.69), and McVol (144.93 ml/mol), calculated using computational methods like Crippen fragmentation and McGowan volume estimation . Experimental determination involves reverse-phase HPLC for logP, gravimetric analysis for solubility, and gas displacement techniques for molecular volume. Cross-validation with spectroscopic data (NMR, FTIR) ensures accuracy .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves sequential halogenation of a benzimidazole precursor. For example, bromination of 5-chloro-2-(trifluoromethyl)benzimidazole using N-bromosuccinimide (NBS) in acetic acid at 80°C achieves selective dibromination at positions 4 and 6 . Optimization requires monitoring reaction kinetics via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 eq. Br₂ per site) to minimize polyhalogenation byproducts .

Q. What safety protocols are essential for handling this compound in the lab?

  • Answer: The compound is a respiratory and dermal irritant. Use fume hoods, nitrile gloves, and PPE. Incompatible with oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄), as it releases toxic gases (Cl₂, F₂) upon decomposition . Emergency procedures include immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Answer: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve ambiguities in halogen positioning. Discrepancies in bond lengths (e.g., C-Br vs. C-Cl) may arise from thermal motion; apply anisotropic displacement parameters and twin refinement for twinned crystals . Cross-check with DFT-optimized geometries (B3LYP/6-31G*) for validation .

Q. What computational strategies predict the compound’s bioavailability and target interactions?

  • Answer: Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., mycobacterial enzymes) identifies binding pockets. Pharmacokinetic parameters (e.g., BBB penetration) are predicted using QSAR models (ADMET Predictor™), incorporating logP and polar surface area. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do halogen substituents influence antimycobacterial activity, and what mechanistic insights exist?

  • Answer: The 4,6-dibromo and 5-chloro groups enhance lipophilicity, promoting membrane penetration in Mycobacterium tuberculosis. Mechanistically, the compound inhibits ATP-dependent DNA gyrase by chelating Mg²⁺ ions in the active site, as shown via MIC assays (0.5–2 µg/mL) and crystallographic studies . Synergistic effects with nitrobenzyl groups are under investigation .

Q. What analytical methods resolve discrepancies in reported logP values across studies?

  • Answer: Discrepancies arise from solvent systems (octanol-water vs. cyclohexane-water). Standardize measurements using shake-flask HPLC (USP method) at 25°C. Validate with internal standards (e.g., caffeine) and statistical analysis (ANOVA, p < 0.05) to identify systematic errors .

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